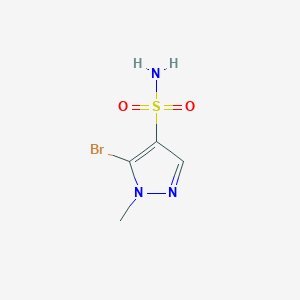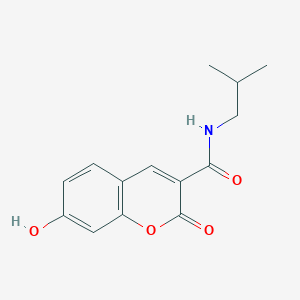![molecular formula C25H24FN5O2 B2829920 5-ethyl-7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921513-70-4](/img/structure/B2829920.png)
5-ethyl-7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
カタログ番号 B2829920
CAS番号:
921513-70-4
分子量: 445.498
InChIキー: MQANYSYPFPSECM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials. For example, the pyrazolopyridine core could potentially be formed through a cyclization reaction .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups it contains. For example, the carbonyl group could potentially undergo nucleophilic addition reactions, while the piperazine ring might be involved in substitution reactions .科学的研究の応用
Antimicrobial and Antituberculosis Activity
- Mycobacterium Tuberculosis Inhibition : A study by Jeankumar et al. (2013) explored ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates for their in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, demonstrating promising antituberculosis activity.
- Novel Antimicrobial Agents : In research by Mabkhot et al. (2016), new pyrazole, pyridine, and triazine derivatives incorporating a thiophene moiety were synthesized and showed potent antimicrobial activity, particularly against Aspergillus fumigates.
Anticancer and Antitumor Applications
- Antitumor Activity : A study by Naito et al. (2005) synthesized novel pyrimidinyl pyrazole derivatives, showing significant cytotoxicity against tumor cells, including human carcinoma, in vitro and in vivo.
Serotonin Receptor Antagonism
- Serotonin 5-HT2 Antagonist : Watanabe et al. (1992) Watanabe et al. (1992) synthesized compounds with a 4-[bis(4-fluoro-phenyl)methylene]piperidine group, showing potent 5-HT2 antagonist activity, potentially useful for neurological and psychiatric disorders.
Radiolabeled Antagonists for PET
- PET Imaging : Research by Plenevaux et al. (2000) involved the development of [(18)F]p-MPPF, a radiolabeled antagonist for studying serotonin 5-HT(1A) receptors using positron emission tomography (PET).
Central Nervous System Applications
- Central Dopamine and Serotonin Antagonism : Perregaard et al. (1992) Perregaard et al. (1992) synthesized a series of compounds exhibiting central dopamine D-2 and serotonin 5-HT2 receptor affinity, indicating potential use in neuropsychiatric disorders.
特性
IUPAC Name |
5-ethyl-7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O2/c1-2-28-16-21(23-22(17-28)25(33)31(27-23)20-6-4-3-5-7-20)24(32)30-14-12-29(13-15-30)19-10-8-18(26)9-11-19/h3-11,16-17H,2,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQANYSYPFPSECM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
5-bromo-1-methyl-1H-pyrazole-4-sulfonamide
1334620-45-9
6,6-Dimethyl-1-azaspiro[3.5]nonane;hydrochloride
2377033-59-3



![6,6-Dimethyl-1-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2829842.png)


![5-Oxo-1-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B2829845.png)


![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-1-naphthamide](/img/structure/B2829851.png)
![1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]](/img/structure/B2829852.png)
![[(3-Bromopropoxy)methyl]cyclopropane](/img/structure/B2829856.png)
![3-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2829857.png)

![(Z)-ethyl 3-allyl-2-((4-isopropoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2829859.png)